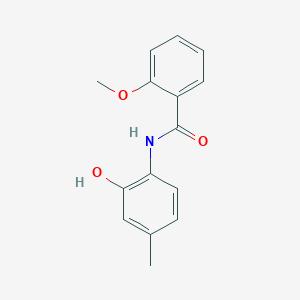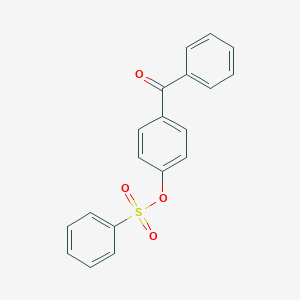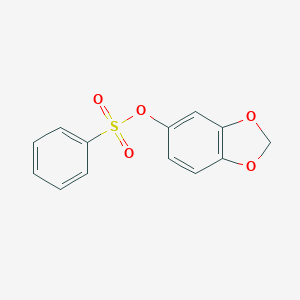
N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide, also known as HMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HMB is a synthetic compound that is derived from salicylamide and has been found to exhibit a range of biological activities.
Scientific Research Applications
N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide may have a role in improving cognitive function and memory.
Mechanism of Action
The exact mechanism of action of N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide is not fully understood, but it is thought to act through multiple pathways. N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This suggests that N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide may have anti-inflammatory effects. N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide has also been shown to scavenge free radicals and inhibit lipid peroxidation, indicating that it may have antioxidant effects.
Biochemical and Physiological Effects:
N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have antitumor effects. N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide has also been shown to reduce inflammation and oxidative stress in animal models of disease. Additionally, N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide has been found to improve cognitive function and memory in animal models of Alzheimer's disease and other neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized and purified. This allows for the production of large quantities of N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide for use in experiments. Another advantage of N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide is that it has a range of biological activities, which makes it a versatile compound for investigating various pathways and mechanisms.
One limitation of using N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide's effects. Additionally, N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide has not been extensively studied in humans, which limits its potential clinical applications.
Future Directions
There are several future directions for research on N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide. One area of interest is investigating its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is investigating its potential use as an anti-inflammatory and antioxidant agent. Additionally, further research is needed to fully understand N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide's mechanism of action and to identify any potential side effects or toxicity. Overall, N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide has shown promising results in a range of biological activities, and further research is needed to fully explore its potential applications.
Synthesis Methods
N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide can be synthesized by reacting 2-hydroxy-4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-methoxyaniline to form N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide. The reaction is typically carried out in the presence of a base such as triethylamine, and the product is purified by recrystallization.
properties
Molecular Formula |
C15H15NO3 |
|---|---|
Molecular Weight |
257.28 g/mol |
IUPAC Name |
N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide |
InChI |
InChI=1S/C15H15NO3/c1-10-7-8-12(13(17)9-10)16-15(18)11-5-3-4-6-14(11)19-2/h3-9,17H,1-2H3,(H,16,18) |
InChI Key |
XFYDCTYTRMRVRK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2OC)O |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-tert-butyl-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290550.png)
![N-[3-(1-hydroxyethyl)phenyl]cyclohexanecarboxamide](/img/structure/B290551.png)
![N-[3-(1-hydroxyethyl)phenyl]-3-phenylpropanamide](/img/structure/B290552.png)
![N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzenesulfonamide](/img/structure/B290554.png)
![3-{[(4-chlorophenyl)acetyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B290558.png)
![N-(3-methylphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290560.png)
![4-chloro-3-{[(1-naphthyloxy)acetyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B290562.png)
![Ethyl 2-hydroxy-5-[(2-naphthalen-1-yloxyacetyl)amino]benzoate](/img/structure/B290563.png)

![N-[3-(1-hydroxyethyl)phenyl]-2-methoxybenzamide](/img/structure/B290566.png)
![N-[3-(1-hydroxyethyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B290567.png)
![N-[3-(1-hydroxyethyl)phenyl]benzenesulfonamide](/img/structure/B290568.png)

![Bis[4-(benzenesulfonyloxy)phenyl] Sulfide](/img/structure/B290571.png)